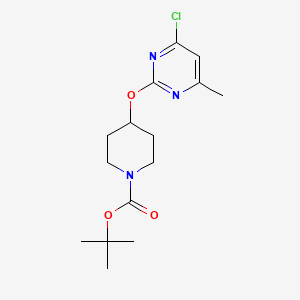

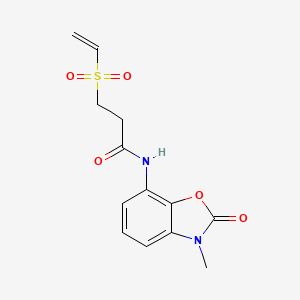

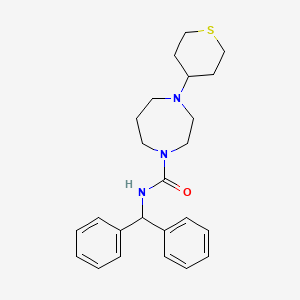

![molecular formula C11H11NO2S B2682891 [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol CAS No. 937668-37-6](/img/structure/B2682891.png)

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . The compound also contains a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring and a methoxyphenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Catalytic Applications

The encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, formed by reacting 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol, demonstrated significant catalytic activity for the oxidation of primary alcohols and saturated hydrocarbons. This encapsulated catalyst showcased improved stability, reusability, and operational flexibility, highlighting its efficiency in catalysis (Ghorbanloo & Alamooti, 2017).

Sensing Applications

A phenyl thiadiazole-based Schiff base chemosensor exhibited excellent selectivity and sensitivity towards Al3+ ions in a methanol–Tris–HCl buffer medium, suggesting its potential for environmental monitoring, recovery of contaminated water samples, and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

Asymmetric Synthesis

The compound (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol was synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, indicating its role in facilitating chiral synthesis processes (Jung, Ho, & Kim, 2000).

Antibacterial Activity

Synthesized thiazolyl pyrazole and benzoxazole derivatives were screened for their antibacterial activities, showcasing potential as new drug leads for treating bacterial infections (Landage, Thube, & Karale, 2019).

Solvatomorphism and Polymorphism

Studies on the solvatomorphism and polymorphism of related thiazole compounds have explored the influence of molecular structure changes on crystal structure and solubility, providing insights into material science and pharmaceutical development (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).

Mechanism of Action

Target of Action

Compounds with a thiazole ring, which [2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol possesses, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, in general, have been observed to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

The thiazole ring in [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, some studies have shown that thiazole derivatives can inhibit cell proliferation in certain cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thiazole ring in the compound can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

properties

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMQVKDKXVMCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)